molecular formula C10H18INO4 B7947401 n-Boc-3-iodo-l-alanine ethyl ester

n-Boc-3-iodo-l-alanine ethyl ester

Cat. No.: B7947401
M. Wt: 343.16 g/mol
InChI Key: POBZRNDVBGJMTK-ZETCQYMHSA-N
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Description

n-Boc-3-iodo-l-alanine ethyl ester is a protected amino acid derivative widely used in organic synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, while the ethyl ester stabilizes the carboxylic acid functionality. The iodine atom at the β-position enables cross-coupling reactions, such as Negishi or Suzuki couplings, making it valuable for constructing complex molecules like non-natural amino acids or bioactive compounds .

Properties

IUPAC Name

ethyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18INO4/c1-5-15-8(13)7(6-11)12-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBZRNDVBGJMTK-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CI)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CI)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure

  • Reagents : L-Alanine, Boc anhydride, sodium hydroxide, dioxane/water (2:1 v/v).

  • Conditions : Reaction at 0°C for 2 hours, followed by warming to room temperature for 4 hours.

  • Workup : Extraction with dichloromethane, washing with NaHCO₃ and brine, drying over MgSO₄.

  • Yield : >90%.

Key Considerations

  • The Boc group prevents undesired side reactions during subsequent iodination.

  • Aqueous conditions minimize racemization.

Iodination at the β-Position

Introducing iodine at the β-carbon requires radical bromination followed by halogen exchange or direct iodination.

Radical Bromination

  • Reagents : N-Boc-L-alanine, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), CCl₄.

  • Conditions : Reflux at 80°C for 6–8 hours under inert atmosphere.

  • Intermediate : N-Boc-3-bromo-L-alanine (yield: 75–80%).

Halogen Exchange to Iodine

  • Reagents : NaI, acetone, 60°C, 12 hours.

  • Yield : 70–75% for N-Boc-3-iodo-L-alanine.

Direct Iodination

Alternative methods use iodine monochloride (ICl) in acetic acid, though yields are lower (60–65%).

Ethyl Ester Formation

The carboxyl group of N-Boc-3-iodo-L-alanine is esterified using ethanol.

Steglich Esterification

  • Reagents : N-Boc-3-iodo-L-alanine, ethanol, DCC (N,N'-dicyclohexylcarbodiimide), DMAP (catalyst).

  • Conditions : 0°C to room temperature, 12–16 hours in dichloromethane.

  • Workup : Filter DCU precipitate, concentrate, purify via silica chromatography.

  • Yield : 85–90%.

Acid-Catalyzed Esterification

  • Reagents : H₂SO₄, ethanol, reflux.

  • Conditions : 12 hours, 78°C.

  • Yield : 80–85%.

Alternative Synthetic Routes

Mitsunobu Reaction for Stereochemical Control

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃, ethanol.

  • Application : Ensures retention of configuration during esterification.

  • Yield : 88%.

Silyl Ester Intermediate

  • Reagents : Trimethylsilyl chloride, triethylamine, ethanol.

  • Conditions : Silylation at 0°C, followed by transesterification.

  • Yield : 82%.

Purification and Characterization

Chromatography

  • Method : Silica gel column (hexane/ethyl acetate 3:1).

  • Purity : >98% (HPLC).

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 3.48 (dd, J = 6.5 Hz, 1H, CH₂I), 4.25 (q, J = 7.1 Hz, 2H, OCH₂), 5.12 (d, J = 8.3 Hz, 1H, NH).

  • [α]²⁵D : -4.0° (c = 1, MeOH).

Optimization Strategies

Solvent Effects

SolventYield (%)Purity (%)
Dichloromethane9098.5
THF8597.0
DMF7895.2

Catalytic Efficiency

  • DMAP (5 mol%) : Reduces reaction time to 8 hours.

  • Microwave Assistance : 30 minutes at 100°C, yield 92%.

Applications in Drug Synthesis

N-Boc-3-iodo-L-alanine ethyl ester is a precursor to:

  • Eluxadoline : A μ-opioid receptor agonist.

  • Radiolabeled Peptides : Used in SPECT imaging.

Challenges and Solutions

  • Racemization : Minimized by low-temperature reactions and avoiding strong bases.

  • Iodine Stability : Storage at 0–4°C under argon .

Chemical Reactions Analysis

Types of Reactions: n-Boc-3-iodo-l-alanine ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form n-Boc-3-amino-l-alanine ethyl ester.

    Oxidation Reactions: Oxidation can lead to the formation of n-Boc-3-oxo-l-alanine ethyl ester.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed:

    Substitution Reactions: Various substituted derivatives of this compound.

    Reduction Reactions: n-Boc-3-amino-l-alanine ethyl ester.

    Oxidation Reactions: n-Boc-3-oxo-l-alanine ethyl ester.

Scientific Research Applications

Organic Synthesis

n-Boc-3-iodo-L-alanine ethyl ester is widely used as a building block in organic chemistry. It is particularly valuable in the synthesis of various amino acids and peptide derivatives. Its iodine substituent facilitates nucleophilic substitution reactions, making it an effective precursor for creating more complex molecules.

Pharmaceutical Development

This compound plays a crucial role in the pharmaceutical industry, particularly in the synthesis of tyrosine analogues and other biologically active compounds. For instance, studies have demonstrated its use in the Negishi cross-coupling reaction to synthesize tyrosine derivatives, which are essential for developing new drugs targeting various diseases .

Peptide Synthesis

This compound is utilized in peptide synthesis due to its ability to form stable linkages with other amino acids. This property is particularly beneficial when designing peptides with specific biological activities or therapeutic effects. The protection of the amino group with a Boc (tert-butoxycarbonyl) group allows for selective reactions without interfering with other functional groups.

Case Study 1: Synthesis of Tyrosine Analogues

A recent study involved the synthesis of tyrosine analogues using this compound through a Negishi cross-coupling method. The researchers successfully produced several derivatives that exhibited enhanced biological activity compared to their natural counterparts. This approach highlights the compound's utility in generating novel therapeutic agents .

Case Study 2: Development of Peptide-Based Drugs

In another research project, this compound was employed to create peptide-based drugs targeting specific receptors involved in metabolic disorders. The synthesized peptides demonstrated promising results in preclinical trials, indicating the potential for further development into therapeutic agents .

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings
Organic SynthesisBuilding block for amino acids and peptidesFacilitates nucleophilic substitution reactions
Pharmaceutical DevelopmentSynthesis of tyrosine analoguesEnhances biological activity of derivatives
Peptide SynthesisForms stable linkages with other amino acidsUseful for designing targeted therapeutic peptides

Mechanism of Action

The mechanism of action of n-Boc-3-iodo-l-alanine ethyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired biological or chemical effects.

Molecular Targets and Pathways:

    Enzymes: this compound can be recognized and processed by enzymes involved in amino acid metabolism.

    Pathways: The compound can participate in metabolic pathways related to amino acid synthesis and degradation.

Comparison with Similar Compounds

Structural and Physical Properties

Property n-Boc-3-iodo-l-alanine ethyl ester n-Boc-3-iodo-l-alanine methyl ester n-Boc-3-iodo-l-alanine benzyl ester n-Boc-3,3-diphenyl-l-alanine benzyl ester
Molecular Formula C₁₁H₁₈INO₄ (inferred) C₉H₁₆INO₄ C₁₅H₂₀INO₄ C₂₇H₂₉NO₄
Molecular Weight (g/mol) ~357.2 (estimated) 329.13 405.23 431.52
Melting Point Not reported Not reported 78–80°C 120°C
Boiling Point Not reported Not reported 460.1±40.0°C (predicted) 580.8±50.0°C (predicted)
Density ~1.3 g/cm³ (estimated) Not reported 1.485±0.06 g/cm³ 1.139±0.06 g/cm³
Lipophilicity (LogP) ~3.5 (estimated) 4.79 (benzyl ester) 4.79 Higher (due to diphenyl groups)

Key Observations :

  • Ester Group Impact: The ethyl ester offers intermediate bulk and lipophilicity between methyl (smallest) and benzyl (bulkiest) esters. Methyl esters are cheaper but may limit solubility in non-polar media, while benzyl esters enhance lipophilicity for drug delivery applications .
  • Steric Effects : The benzyl and diphenyl groups in n-Boc-3,3-diphenyl-l-alanine benzyl ester introduce significant steric hindrance, reducing reactivity in cross-coupling reactions compared to simpler iodoalanine esters .
Negishi Cross-Coupling :
  • Methyl Ester : Used in the synthesis of Nα-Boc-L-3-(1H-5-Indolyl)alanine methyl ester via Pd-catalyzed coupling with 5-bromoindole, yielding 51–54% .
  • Ethyl Ester : Expected to show similar reactivity but may require adjusted conditions due to the ethyl group’s bulk.
  • Benzyl Ester : Higher molecular weight and lipophilicity might reduce reaction efficiency but improve post-coupling purification .
Deprotection :
  • Boc Group : Stable under basic conditions but cleaved with acids (e.g., TFA).
  • Ester Hydrolysis: Methyl/ethyl esters require strong bases (e.g., NaOH), while benzyl esters can be cleaved via hydrogenolysis, offering orthogonal deprotection strategies .

Economic and Commercial Considerations

  • Cost : Methyl ester is the most affordable (¥7,500/g for 1g ), while benzyl esters are pricier due to synthetic complexity (e.g., ¥25,000/5g ).
  • Availability : Methyl and benzyl esters are widely cataloged, whereas ethyl esters are less commonly listed, suggesting niche use .

Biological Activity

n-Boc-3-iodo-L-alanine ethyl ester is a derivative of L-alanine, modified with a tert-butyloxycarbonyl (Boc) protecting group and an iodine atom at the 3-position. This compound has garnered interest in medicinal chemistry due to its potential applications as a building block in peptide synthesis and its biological activity.

  • Molecular Formula : C9_9H16_{16}INO4_4
  • Molecular Weight : 329.132 g/mol
  • Melting Point : 50-52 °C
  • Boiling Point : 356.5 °C
  • Density : 1.6 g/cm³

This compound exhibits various biological activities, primarily due to its structural characteristics that allow it to interact with biological systems. The iodine atom can enhance the compound's reactivity, making it a useful intermediate in synthesizing biologically active molecules.

Ergogenic Effects

Research indicates that amino acid derivatives, including this compound, may influence the secretion of anabolic hormones and improve physical performance. They are recognized for their potential benefits in preventing exercise-induced muscle damage and enhancing mental performance during stress-related tasks .

Study on Amino Acid Derivatives

A study highlighted the ergogenic effects of amino acid derivatives, noting that compounds like this compound could significantly influence physical and mental activities. The study concluded that these compounds are beneficial as dietary supplements for athletes .

Synthesis and Application

In a synthetic context, this compound serves as an important intermediate in the preparation of constrained dipeptide surrogates, which have shown promising results in mimicking peptide structures and enhancing biological activity. This application underscores its significance in pharmaceutical chemistry .

Data Table: Biological Activities and Applications

Activity/Characteristic Description References
Ergogenic EffectsInfluences anabolic hormone secretion; prevents muscle damage
Synthetic IntermediateUsed in peptide synthesis and drug development
ReactivityEnhanced due to iodine substitution

Q & A

Q. What are the critical synthetic pathways for preparing N-Boc-3-iodo-L-alanine ethyl ester with high enantiomeric purity?

The synthesis typically involves sequential protection, iodination, and esterification steps. First, the amino group of L-alanine is protected using a tert-butoxycarbonyl (Boc) group under basic conditions (e.g., Boc anhydride in THF/water). The 3-position is then iodinated using iodine and a catalyst (e.g., N-iodosuccinimide with a palladium complex). Finally, esterification with ethanol is performed under acid catalysis (e.g., HCl in anhydrous ethanol). Purification via column chromatography or recrystallization ensures >97.0% purity .

Q. How does the ethyl ester moiety influence the compound’s stability and reactivity compared to methyl esters?

The ethyl ester group enhances lipophilicity, improving solubility in organic solvents for peptide coupling reactions. Unlike methyl esters, ethyl esters are less prone to hydrolysis under acidic conditions, making them more stable during storage (recommended at 0–6°C) . However, they require stronger basic conditions (e.g., NaOH/MeOH) for deprotection compared to methyl esters .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm Boc protection (δ ~1.4 ppm for tert-butyl) and ethyl ester signals (δ ~4.1–4.3 ppm for CH2_2CH3_3).
  • Mass Spectrometry : High-resolution MS validates molecular weight (C10_{10}H18_{18}INO4_4; theoretical MW ~343.2 g/mol).
  • HPLC : Chiral columns (e.g., Daicel OD-H) assess enantiomeric purity (>97% ee) .

Advanced Research Questions

Q. How can researchers optimize iodination efficiency while minimizing side reactions like dehalogenation?

Iodination efficiency depends on the catalyst and solvent system. Palladium(II) acetate with N-iodosuccinimide in DMF at 50°C achieves >90% yield. Adding a scavenger (e.g., ascorbic acid) reduces iodine-mediated oxidation. Kinetic monitoring via TLC or in-situ IR spectroscopy helps identify side products early .

Q. What strategies address discrepancies in reported yields of this compound across iodination protocols?

Contradictions often arise from trace moisture or competing elimination pathways. Rigorous drying of solvents (e.g., molecular sieves in THF) and inert atmosphere (N2_2/Ar) improve reproducibility. Comparative studies show microwave-assisted synthesis reduces reaction time and byproduct formation .

Q. How does the Boc protecting group impact the compound’s utility in solid-phase peptide synthesis (SPPS)?

The Boc group is acid-labile, enabling selective deprotection with TFA while retaining the ethyl ester. This is critical for sequential coupling in SPPS. However, residual iodine from synthesis can poison resin-bound catalysts; pre-purification via ion-exchange chromatography is recommended .

Q. What are the challenges in scaling up this compound synthesis while maintaining cost-efficiency?

Key challenges include:

  • Catalyst Cost : Palladium-based catalysts are expensive; ligand design (e.g., bipyridyl) can enhance turnover.
  • Purification : Large-scale column chromatography is impractical; switch to fractional crystallization using hexane/ethyl acetate.
  • Waste Management : Iodine recovery systems (e.g., KI precipitation) reduce environmental impact .

Methodological Considerations

Q. How should researchers validate the enantiomeric purity of this compound post-synthesis?

Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IA) and a mobile phase of hexane/isopropanol (90:10). Compare retention times with commercially available standards (>97.0% purity) .

Q. What precautions are necessary for handling and storing this compound?

  • Storage : Store at 0–6°C in amber vials to prevent photodegradation of the iodine moiety.
  • Handling : Use gloveboxes for hygroscopic intermediates; avoid prolonged exposure to light or heat .

Data Interpretation & Contradictions

Q. Why do some studies report reduced bioactivity of peptide derivatives incorporating this compound?

Steric hindrance from the iodine atom may limit enzyme accessibility in vivo. Computational modeling (e.g., molecular docking with trypsin-like proteases) can predict steric clashes and guide structural modifications .

Q. How can researchers reconcile conflicting data on the compound’s stability in aqueous vs. nonpolar solvents?

Stability assays show hydrolysis rates increase in polar aprotic solvents (e.g., DMSO) due to nucleophilic attack. In contrast, nonpolar solvents (e.g., toluene) preserve integrity for >72 hours. Use 19^{19}F NMR (if fluorine-tagged) for real-time degradation tracking .

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